molecular formula C19H20N2O6S B4282565 2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid

2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid

Cat. No.: B4282565
M. Wt: 404.4 g/mol
InChI Key: RJJXGAMSAURHML-UHFFFAOYSA-N
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Description

The compound 2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a cyclopenta[b]thienyl moiety, and an oxoethoxy acetic acid group, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Cyclopenta[b]thienyl Moiety: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the cyclopenta[b]thienyl ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, typically using a methoxyphenyl halide and a suitable nucleophile.

    Coupling Reactions: The intermediate compounds are then coupled using amide bond formation reactions, often employing coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Final Functionalization:

Industrial Production Methods

Industrial production of This compound typically follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methoxyphenyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, such as alcohols, ketones, and substituted aromatic compounds.

Scientific Research Applications

2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific proteins or pathways involved in diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to downstream effects on cellular pathways, ultimately influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(3-{[(3-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid
  • {2-[(3-{[(3-fluorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid

Uniqueness

2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid: stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This unique feature may enhance its binding affinity to specific targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-[[3-[(3-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-26-12-5-2-4-11(8-12)20-18(25)17-13-6-3-7-14(13)28-19(17)21-15(22)9-27-10-16(23)24/h2,4-5,8H,3,6-7,9-10H2,1H3,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJXGAMSAURHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 2
2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 3
2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 5
2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid
Reactant of Route 6
2-[2-({3-[(3-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid

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